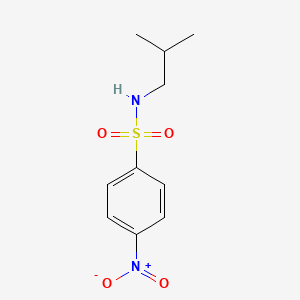

N-isobutyl-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-9(4-6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEVLZQUEZLVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389390 | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-80-2 | |

| Record name | N-(2-Methylpropyl)-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isobutyl-4-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Isobutyl 4 Nitrobenzenesulfonamide and Its Analogues

Strategies for the Synthesis of N-isobutyl-4-nitrobenzenesulfonamide

The construction of this compound is most commonly achieved through a convergent approach that joins an isobutyl amine source with a 4-nitrobenzenesulfonyl moiety. This is typically accomplished via multi-step sequences that allow for purification of intermediates. However, advancements in synthetic chemistry have also led to the development of one-pot procedures that increase efficiency by reducing the number of workup and isolation steps. thieme-connect.comorganic-chemistry.org

Multi-Step Synthetic Routes

The most prevalent and reliable method for synthesizing this compound and its analogues is through a multi-step process. This approach ensures high purity of the final product by allowing for the isolation and characterization of intermediates. The key steps involve the formation of the sulfonamide bond (sulfonylation), which is a specific type of amine coupling, and the introduction of the nitro group, which is typically accomplished prior to the coupling reaction. orgsyn.org

The central reaction in forming the this compound scaffold is the sulfonylation of an amine. This reaction involves the coupling of isobutylamine (B53898), or a derivative thereof, with 4-nitrobenzenesulfonyl chloride. The reaction is almost universally carried out in the presence of a base, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct. orgsyn.orggoogle.com A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Common bases include tertiary amines like triethylamine (B128534) and diisopropylethylamine (Hünig's base), as well as inorganic bases such as sodium carbonate. google.comchemicalbook.com The reaction can be performed in a range of aprotic solvents, including dichloromethane (B109758) (DCM), acetonitrile (B52724), or 1,2-dichlorobenzene (B45396). orgsyn.orgchemicalbook.com For instance, the reaction of an amine with 2-nitrobenzenesulfonyl chloride has been effectively demonstrated in a dichloromethane and triethylamine system, yielding the desired sulfonamide in high purity after recrystallization. orgsyn.org Similarly, N-butyl-4-nitrobenzenesulfonamide has been synthesized with a 94.5% yield by reacting butylamine (B146782) and 4-nitrobenzenesulfonyl chloride in 1,2-dichlorobenzene with an aqueous solution of sodium carbonate. chemicalbook.com

Table 1: Representative Conditions for Sulfonylation Reactions

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

| Butylamine | 4-Nitrobenzenesulfonyl chloride | Sodium Carbonate | 1,2-dichlorobenzene / Water | 94.5% | chemicalbook.com |

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 90-91% | orgsyn.org |

| 1-benzyl-2-hydroxyl-3-isobutylamine derivative | 4-Nitrobenzenesulfonyl chloride | Triethylamine | Isopropanol | 96.5% | google.com |

| Amine on resin | 4-Nitrobenzenesulfonyl chloride | 2,6-Lutidine | Dichloromethane | N/A | nih.gov |

While the direct sulfonylation of a primary or secondary amine with 4-nitrobenzenesulfonyl chloride is the most straightforward coupling strategy, other advanced methods exist for forming the critical N-S bond, particularly for more complex analogues. google.comchemicalbook.com

One such advanced method is the Goldberg amination reaction. This copper-catalyzed cross-coupling reaction can be used to join an aryl halide with a sulfonamide. For example, N-(1H-indazol-6-yl)-4-nitrobenzenesulfonamide derivatives have been synthesized by reacting a bromoindazole with 4-nitrobenzenesulfonamide (B188996) in the presence of copper(I) iodide (CuI), potassium carbonate (K2CO3), and a diamine ligand (DMEDA) in acetonitrile at elevated temperatures. nih.gov

Another strategy involves the alkylation of a pre-formed 4-nitrobenzenesulfonamide salt. google.com In this approach, the parent 4-nitrobenzenesulfonamide can be deprotonated with a base to form an alkali metal salt, such as a sodium salt. This nucleophilic salt can then be reacted with an appropriate alkyl halide (e.g., isobutyl bromide) to form the N-alkylated product. This method is particularly useful for introducing substituents onto the sulfonamide nitrogen after its initial formation. orgsyn.orggoogle.com

In the synthesis of this compound, the nitro group is not typically added to the molecule in a late stage. Instead, the synthesis strategically employs a starting material that already contains the nitro group. scispace.comlibretexts.org The key reagent, 4-nitrobenzenesulfonyl chloride, is commercially available or can be prepared via the nitration of a suitable benzene-based precursor. libretexts.org

Aromatic nitration is a fundamental and large-scale industrial process, often accomplished using nitric acid, sometimes in combination with sulfuric acid. sci-hub.seresearchgate.net This electrophilic aromatic substitution reaction introduces the -NO2 group onto the benzene (B151609) ring. sci-hub.se For the synthesis of the required precursor, a compound like benzenesulfonyl chloride would be nitrated, with the directing effects of the sulfonyl chloride group favoring substitution at the para position. The use of pre-nitrated starting materials is a highly efficient strategy that avoids exposing the more complex, fully-formed sulfonamide to harsh nitrating conditions. organic-chemistry.org

One-Pot Procedures in this compound Synthesis

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot procedures are highly desirable. These methods combine multiple reaction steps into a single reaction vessel without the need for isolating intermediates. While a specific one-pot synthesis for this compound is not prominently detailed, related procedures illustrate the principle. For example, a one-pot method for synthesizing diaryl sulfonamides has been developed using an iron- and copper-catalyzed process that involves an initial iodination followed by N-arylation in the same pot. thieme-connect.com Another relevant one-pot strategy involves the in-situ preparation of sulfonyl chlorides. In this approach, a thiol is first oxidized to its corresponding sulfonyl chloride using N-chlorosuccinimide (NCS); the resulting intermediate is then immediately reacted with an amine in the same vessel to produce the final sulfonamide. organic-chemistry.org Such strategies could conceivably be adapted for the synthesis of this compound from a suitable thiol precursor.

Stereoselective Synthesis Approaches for this compound Scaffolds

When the amine component of the target molecule contains one or more stereocenters, a stereoselective synthesis is required to produce a specific stereoisomer. This is crucial in medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. The synthesis of chiral analogues of this compound typically involves the reaction of a stereochemically pure amine with 4-nitrobenzenesulfonyl chloride.

A documented example involves the preparation of a complex, chiral analogue, (1S, 2R)-{1-benzyl-2-hydroxyl-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl}-t-butyl carbamate (B1207046). google.com In this synthesis, a stereodefined amino alcohol derivative is coupled with 4-nitrobenzenesulfonyl chloride. google.com The reaction proceeds under controlled conditions, often using a tertiary amine base in a secondary or tertiary alcohol as the solvent, at a moderately elevated temperature (e.g., 60 °C). google.com This method has been shown to produce the desired product in very high yield (96.5%) and excellent purity (>99.8% by HPLC), demonstrating that the sulfonylation reaction proceeds without compromising the existing stereocenters of the amine substrate. google.com This approach allows for the reliable incorporation of the this compound moiety into complex, stereochemically-defined molecular scaffolds. google.com

Synthesis of this compound Derivatives and Analogues

The generation of derivatives and analogues of this compound involves sophisticated synthetic approaches aimed at modifying the core structure to achieve varied chemical properties.

The design of N-substituted sulfonamide derivatives is a strategic process aimed at exploring structure-activity relationships. The most common and direct method for synthesizing these compounds, including this compound itself, involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.com In a typical procedure, 4-nitrobenzenesulfonyl chloride is reacted with isobutylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

The versatility of this approach allows for the creation of a vast library of analogues by simply varying the amine component. For instance, studies have reported the synthesis of novel sulfonamide derivatives by coupling various amines with sulfonyl chlorides like 4-methylbenzenesulfonyl chloride or dansyl chloride. unar.ac.idnih.govnih.gov The strategic selection of substituents on the amine or the aromatic ring of the benzenesulfonamide (B165840) is crucial for tailoring the molecule's properties. unar.ac.id The resulting structures are typically confirmed using spectroscopic methods such as NMR and mass spectrometry. unar.ac.idnih.govnih.gov

A general synthetic scheme is presented below:

Step 1: Reaction of an aniline (B41778) with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride).

Step 2: Introduction of various amines to the sulfonyl chloride intermediate. For the title compound, isobutylamine is used.

Step 3: Purification of the final N-substituted sulfonamide product.

This foundational reaction can be adapted to produce a wide array of derivatives with specifically designed properties. unar.ac.id

Modern synthetic chemistry offers powerful tools for introducing diverse chemical groups onto a pre-existing sulfonamide backbone, a process known as late-stage functionalization. This allows for the modification of complex molecules without needing to restart the synthesis from scratch.

One prominent strategy is the use of photocatalysis to generate sulfonyl radical intermediates from stable sulfonamides. acs.orgnih.gov These highly reactive intermediates can then be combined with a variety of chemical partners, such as alkenes, to form new carbon-sulfur bonds. acs.org This metal-free approach is notable for its mild reaction conditions and high functional group tolerance, allowing for the derivatization of complex pharmaceutical compounds. acs.orgnih.gov For example, a sulfonamide can be converted into a sulfinate anion, which serves as a versatile precursor for a plethora of other functional groups, including sulfones and even isotopically labeled sulfonamides. acs.orgnih.gov

Another approach involves the activation of the sulfonamide itself. The primary sulfonamide can be converted to a more reactive species like a sulfonyl chloride or fluoride, which can then be coupled with various nucleophiles. nih.govacs.org These methods expand the possibilities for derivatization far beyond what is achievable with traditional synthesis.

The synthesis of sulfonamide libraries can be performed using either traditional solution-phase chemistry or modern solid-phase synthesis (SPPS). Each approach has distinct advantages and disadvantages.

Solid-phase synthesis , in contrast, involves attaching the starting material to a solid support (resin) and performing the synthesis in a stepwise manner. nih.govbachem.com A key advantage is the simplified purification process; excess reagents and byproducts are simply washed away from the resin-bound product. diva-portal.orgnih.gov This makes SPPS particularly well-suited for the rapid generation of large libraries of compounds, as demonstrated in the synthesis of sulfonamide and carboxamide proline derivatives. nih.gov The choice of resin, such as 2-chlorotrityl chloride (2-CTC) resin, is critical to the success of the synthesis. diva-portal.org

While SPPS is robust for purification and handling, solution-phase may be preferred for specific complex transformations or when large-scale synthesis is required, where the cost and capacity of resins can be a limitation. nih.gov

Table 1: Comparison of Synthetic Routes

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Purification | Simplified; filtration and washing | Often complex; requires extraction, chromatography |

| Speed | High-throughput; suitable for library generation | Can be slow and laborious for multiple compounds |

| Yield | Can be higher due to simplified purification | May be lower due to losses during workup |

| Scalability | Can be limited by resin capacity and cost | More readily scalable to large quantities |

| Handling | Generally easier and amenable to automation | Can be tedious and require more manual steps |

| Flexibility | Reaction conditions can be limited by the resin | Wider range of applicable reaction conditions |

Catalysis plays a crucial role in the efficient and selective synthesis of sulfonamide derivatives. Various catalytic systems have been developed to facilitate these transformations under milder conditions and with greater functional group tolerance.

Solid-Support Catalysis: In some cases, the solid supports used in synthesis can themselves act as catalysts. Materials like florisil, montmorillonite (B579905) KSF, and K10 have been shown to catalyze the formation of sulfonamides, offering an inexpensive and easily separable alternative to traditional catalysts. researchgate.net

Metal Catalysis: Transition metals are widely used to catalyze C-N and C-H bond formation.

Copper-catalyzed reactions are employed for amidations of allylic and benzylic C-H bonds with sulfonamides and for cross-coupling reactions to build complex aniline analogues. organic-chemistry.orgnih.gov

Palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids provide an operationally simple route to chiral α-arylamines. organic-chemistry.org

Iridium-catalyzed C-H amidation allows for the synthesis of sulfonamides with broad functional group compatibility under mild conditions. organic-chemistry.org

Photocatalysis: As mentioned previously, metal-free photocatalytic methods enable the late-stage functionalization of sulfonamides by generating sulfonyl radical intermediates. acs.orgnih.gov This strategy is particularly valuable for modifying complex molecules without disrupting other sensitive functional groups. acs.org

These catalytic methods often lead to higher yields, reduced reaction times, and more environmentally benign processes compared to non-catalytic routes. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting product formation. The synthesis of this compound typically proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

The generally accepted mechanism involves the nucleophilic attack of the amine (isobutylamine) on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate, with the loss of a chloride ion, yields the protonated sulfonamide. A base, either added to the reaction or a second equivalent of the amine, then deprotonates the nitrogen to give the final product.

Detailed mechanistic studies have revealed the formation of various reactive intermediates depending on the synthetic strategy employed.

Sulfonyl Radical Intermediates: Advanced methods, particularly those involving photocatalysis, proceed through the formation of sulfonyl radical intermediates. acs.orgnih.gov These radicals are generated by the single-electron reduction of the sulfonamide. Their formation is a key step that allows for subsequent functionalization, such as addition to alkenes. nih.gov

Sulfinyl Nitrene Intermediates: Some synthetic routes may involve the formation of sulfinyl nitrenes, which are highly reactive species that can undergo various transformations to form sulfonamides and other nitrogen-containing compounds. acs.org

Sulfonyl Iodide Intermediates: In certain iodine-mediated reactions for synthesizing sulfonamides from thiols and amines, the formation of a sulfonyl iodide intermediate has been proposed. This intermediate is then subjected to nucleophilic substitution by the amine to form the final sulfonamide product. rsc.org

The study of these intermediates, often through a combination of experimental techniques and computational modeling, provides crucial insights into the reaction pathways and allows for the development of novel and more efficient synthetic methodologies. acs.orgrsc.org

Investigation of Exothermic Reaction Control Strategies

The synthesis of this compound, which involves the reaction of 4-nitrobenzenesulfonyl chloride with isobutylamine, is a classic example of a highly exothermic process. The rapid generation of heat, if not properly managed, can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, potentially compromising the safety and selectivity of the reaction. europa.eu Consequently, a thorough investigation into strategies for controlling the exothermic nature of this transformation is paramount for its safe and efficient execution, particularly during scale-up.

The primary strategy for managing the heat evolution in the synthesis of sulfonamides is the use of a semi-batch reactor configuration. nih.govresearchgate.net In this approach, one of the reactants is charged to the reactor, while the other is added gradually over a defined period. This controlled dosing allows the rate of heat generation to be modulated, ensuring that it does not exceed the heat removal capacity of the reactor's cooling system. pharma-iq.com

Detailed Research Findings

Research into the process safety of similar exothermic reactions highlights the critical role of the reactant addition rate. researchgate.net The rate of dosing is directly proportional to the rate of the reaction and, therefore, the rate of heat evolution. A slower addition rate allows for more time for the generated heat to be dissipated, resulting in a more stable and controlled temperature profile within the reactor. researchgate.net

The accumulation of unreacted starting material is a significant concern in semi-batch processes. mt.com Should the cooling system fail, any accumulated reactant would continue to react, leading to a rapid temperature increase in an adiabatic or near-adiabatic system. This potential temperature rise is known as the Maximum Temperature of the Synthesis Reaction (MTSR). helgroup.com A key objective in process development is to minimize this accumulation by ensuring the reaction proceeds at a rate comparable to the dosing rate, a state often referred to as a "dose-controlled" reaction. helgroup.com

Heat flow calorimetry is an essential experimental technique for quantifying the thermal hazards of a reaction. It provides precise measurements of the heat of reaction, the rate of heat release, and the specific heat capacity of the reaction mixture. This data is crucial for calculating the adiabatic temperature rise and the MTSR under various operating conditions and for modeling potential runaway scenarios. mt.comhelgroup.com

Model-Based Analysis of Dosing Rate on Reaction Safety

While specific calorimetric data for the synthesis of this compound is not extensively published, a model-based analysis can be constructed based on established principles of reaction engineering and process safety for analogous exothermic amination reactions. The following interactive data table illustrates the modeled impact of varying the isobutylamine dosing rate on key thermal safety parameters in a representative semi-batch synthesis.

Assumptions for the Model:

Initial reactor charge: 4-nitrobenzenesulfonyl chloride in a suitable solvent.

Dosing of isobutylamine commences at the target reaction temperature.

The reactor is equipped with a standard cooling system.

| Dosing Rate of Isobutylamine (mol/min) | Maximum Observed Reactor Temperature (°C) | Reactant Accumulation at End of Dosing (%) | Calculated MTSR (°C) | Thermal Risk Assessment |

|---|---|---|---|---|

| 0.1 | 27.5 | 2 | 35 | Low |

| 0.2 | 31.0 | 5 | 52 | Moderate |

| 0.3 | 38.2 | 15 | 85 | High |

| 0.4 | 49.8 | 25 | 120 | Very High |

The data illustrates a clear trend: as the dosing rate of isobutylamine increases, there is a corresponding rise in the maximum observed reactor temperature, a greater accumulation of the unreacted amine, and a significantly higher potential temperature (MTSR) in the event of a cooling failure. A high MTSR indicates a greater risk of a runaway reaction, which could lead to secondary decomposition reactions. mt.com Therefore, selecting an optimal, slower dosing rate is a critical strategy for ensuring the thermal safety of the synthesis of this compound. This control, coupled with robust reactor cooling and emergency management protocols, forms the foundation of a safe and reproducible manufacturing process. epa.gov

Medicinal Chemistry and Biological Research Applications of N Isobutyl 4 Nitrobenzenesulfonamide As a Precursor

N-isobutyl-4-nitrobenzenesulfonamide as a Key Synthetic Intermediate in Drug Discovery

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the creation of complex molecules designed to combat viral infections. Its reactive sites allow for structured, multi-step synthetic pathways to produce targeted therapeutic agents.

Precursor Role in Antiviral Drug Synthesis

The compound is a cornerstone in the synthesis of a specific class of antiviral drugs known as HIV protease inhibitors. These drugs are critical components of highly active antiretroviral therapy (HAART) used to manage HIV/AIDS. nih.gov

This compound is integral to the synthesis of the sulfonamide core of several potent HIV protease inhibitors.

Darunavir: The synthesis of Darunavir, a second-generation HIV protease inhibitor, involves reacting an azido (B1232118) epoxide intermediate with isobutylamine (B53898). google.com The resulting azido alcohol is then treated with p-nitrobenzenesulfonyl chloride (a direct precursor to the title compound's sulfonamide portion) to yield a nitro compound, specifically N-((2R,3S)-3-azido-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide. google.comnih.gov This intermediate is then further processed to produce Darunavir. google.com An alternative patented process describes reacting isobutylamine with a protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane, followed by a reaction with p-nitrobenzenesulfonyl chloride to obtain the key protected this compound intermediate. google.com

Amprenavir and Fosamprenavir: The synthesis of Amprenavir also relies on the this compound moiety. nih.gov The strategy involves reacting an appropriate amino alcohol with p-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. nih.gov This sulfonamide is a direct precursor that is subsequently converted into Amprenavir. nih.gov Similarly, the synthesis of Fosamprenavir, a phosphate (B84403) ester prodrug of Amprenavir, utilizes (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate (B1207046) as a crucial intermediate, highlighting the foundational role of the title compound. google.com

Table 1: Key Intermediates in HIV Protease Inhibitor Synthesis Derived from this compound

| Drug | Key Intermediate | Reference |

| Darunavir | N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitro-benzenesulfonamide | google.com |

| Darunavir | N-((2R,3S)-3-Azido-2-hydroxy-4-phenylbutyl)-N-(2-isobutyl)-4-nitrobenzenesulfonamide | nih.gov |

| Amprenavir | This compound derivative | nih.gov |

| Fosamprenavir | (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate | google.com |

A critical step in the synthesis of drugs like Darunavir and Amprenavir from this compound-containing precursors is the chemical reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). google.comnih.gov This transformation is essential as the final drugs contain a 4-aminobenzenesulfonamide structure.

The reduction is typically achieved through catalytic hydrogenation. google.comgoogle.com For instance, in the synthesis of Darunavir, the nitro compound intermediate is hydrogenated using a Palladium (Pd) catalyst to yield the corresponding amine. google.com Similarly, the pathway to Amprenavir involves a deprotection step using hydrogen (H₂) and Pearlman's catalyst (palladium hydroxide (B78521) on carbon) to afford the necessary amine precursor. nih.gov This reduction is a well-established and versatile reaction in organic chemistry, with various reagents capable of effecting the conversion, including iron in acidic media or sodium hydrosulfite. wikipedia.orgnih.gov The choice of a mild and selective method like catalytic hydrogenation is crucial to avoid affecting other functional groups within the complex molecule. google.com

Development of Derivatives with Potential Therapeutic Relevance

The core structure of this compound serves as a scaffold for developing other derivatives with potential therapeutic applications beyond the established HIV protease inhibitors. The benzenesulfonamide (B165840) framework is a known pharmacophore in various drug discovery programs. nih.govmdpi.com For example, structural modifications of other chemical series have led to the identification of benzenesulfonamide-based derivatives as potent inhibitors of the influenza virus hemagglutinin protein. nih.gov Research into compounds like N-(1H-indazol-6-yl)benzenesulfonamide has yielded potent inhibitors of PLK4, a target for cancer therapy. nih.gov Synthetic efforts have also focused on creating derivatives of Darunavir itself, such as neopentyl darunavir, which originates from intermediates related to this compound. nih.govacs.org

Investigation of Biological Activities of this compound-Derived Compounds

The ultimate goal of synthesizing derivatives from this compound is to identify molecules with potent and selective biological activity. Research has primarily focused on the antiviral efficacy of these compounds.

Antiviral Efficacy Studies of Derivatives

The derivatives of this compound, particularly the approved drugs, have well-documented antiviral efficacy.

HIV Inhibition: Darunavir is a potent inhibitor of the HIV-1 protease enzyme and is also capable of inhibiting the dimerization of protease monomers, a crucial step for the virus's maturation. nih.gov Amprenavir functions as a protease inhibitor by leveraging its N-isobutyl group and sulfonamide-connected phenyl amide group to bind within the enzyme's active site. nih.gov However, not all modifications lead to improved activity. In one study, new bioisosteres of Amprenavir were designed where a methylene (B1212753) group was replaced by a sulfur atom; this change was found to abolish or significantly reduce the inhibitory activity against HIV protease. nih.gov

Other Antiviral Activities: The broader benzenesulfonamide chemical class has shown promise against other viruses. A notable example is the development of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28) and its analogue (compound 40), which were identified as potent anti-influenza agents. nih.gov These compounds effectively inhibit the influenza A virus by binding to hemagglutinin and preventing the virus from fusing with host cells. nih.gov The lead compounds demonstrated significant antiviral activity with EC₅₀ values in the nanomolar range. nih.gov

Table 2: Antiviral Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Virus Target | Mechanism of Action | Reported Efficacy (EC₅₀) | Reference |

| Darunavir | HIV-1 Protease | Inhibition of protease catalytic activity and dimerization | Potent inhibitor | nih.gov |

| Amprenavir | HIV-1 Protease | Inhibition of protease catalytic activity | Approved drug | nih.gov |

| Amprenavir Bioisostere | HIV-1 Protease | N/A | Abolished or drastically decreased activity | nih.gov |

| Compound 28 | Influenza A (H1N1) | Hemagglutinin (HA) inhibitor | 210 nM | nih.gov |

| Compound 40 | Influenza A (H1N1) | Hemagglutinin (HA) inhibitor | 86 nM | nih.gov |

Research into Anti-inflammatory Activities of Analogues

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and researchers continuously seek new compounds with improved efficacy and fewer side effects. Sulfonamide-containing molecules have been explored as potential anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX). For example, novel celecoxib (B62257) analogs containing a benzenesulfonamide moiety have been synthesized and shown to possess potent anti-inflammatory activity, in some cases higher than celecoxib itself. These studies often involve complex multi-step syntheses, but the specific use of this compound as a building block is not detailed.

Investigations into Anticancer Properties of Related Sulfonamides

The sulfonamide structure is a versatile scaffold for the design of anticancer agents that can target various mechanisms of cancer progression. nih.gov Research has shown that certain aryl sulfonamide drugs can induce the degradation of specific proteins involved in cancer cell survival, such as RNA binding motif protein 39 (RBM39), leading to aberrant pre-mRNA splicing and cytotoxicity in cancer cells. nih.gov Furthermore, benzenesulfonamide derivatives have been designed as inhibitors of crucial enzymes overexpressed in tumors, like carbonic anhydrase IX (CA IX). researchgate.netnih.gov These inhibitors can suppress the proliferation of cancer cell lines, including triple-negative breast cancer and other breast cancer cells. researchgate.net While these findings are significant for the broader class of sulfonamides, the specific contribution of this compound as a precursor is not explicitly mentioned in these studies.

Enzyme Inhibition Studies by this compound Derivatives

Targeting specific enzymes is a primary strategy in modern drug discovery. Sulfonamides are known to be effective inhibitors of various enzymes due to the ability of the sulfonamide group to bind to metallic centers, such as the zinc ion in metalloenzymes. A major focus of research has been on carbonic anhydrases (CAs), with different sulfonamide derivatives showing potent and selective inhibition of various CA isoforms. researchgate.netnih.gov For example, certain benzenesulfonamide derivatives have demonstrated excellent, nanomolar-level inhibition against the tumor-associated CA IX while showing less activity against other isoforms, indicating high selectivity. researchgate.net Other research has focused on the inhibition of enzymes like 12-lipoxygenase, which is involved in inflammation and cancer, with newly synthesized benzenesulfonamide derivatives showing potent and selective inhibition. nih.gov Despite the extensive research into sulfonamide-based enzyme inhibitors, there is no specific data in the reviewed literature that points to this compound as the starting point for the synthesis of these inhibitors.

Structure Activity Relationship Sar Studies and Molecular Design Centered on N Isobutyl 4 Nitrobenzenesulfonamide Scaffolds

Elucidating Structural Determinants for Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is intricately linked to the nature and positioning of various substituents on the core scaffold. Modifications to the sulfonamide group, the aromatic ring, and the alkyl moiety can lead to substantial changes in potency and target interaction.

The sulfonamide functional group is a cornerstone of the biological activity of many drugs, acting as a versatile scaffold in drug design. nih.gov Modifications on both the aryl ring and the sulfonamide nitrogen are pivotal in defining the compound's interaction with its biological target.

Systematic modifications of the benzenesulfonamide core have demonstrated that the nature of substituents on the aromatic ring significantly influences biological outcomes. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, altering the substituent at the 4-position of the benzene (B151609) ring from a methoxy group to an isopropyl group resulted in varied inhibitory activity against the PLK4 enzyme. rsc.org This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of the substituent.

| Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

| Benzenesulfonamide | Replacement of 4-chloro group with heterocyclic moieties (isoxazole, pyrazole) | Enhanced antitumor activity against breast cancer cells. | researchgate.net |

| N-(1H-indazol-6-yl)benzenesulfonamide | Variation of 4-position substituent (e.g., methoxy, isopropyl) | Modulated inhibitory potency against PLK4 enzyme. | rsc.org |

| 1,4-bis(arylsulfonamido)benzene | Introduction of polar linkers at C2 position | Improved inhibitory activity against Keap1-Nrf2 protein-protein interaction. | nih.gov |

| Benzenesulfonamide-piperazine hybrids | Hybridization with different piperazine derivatives | Resulted in compounds with high antioxidant and enzyme inhibitory potential. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemistry often plays a critical role in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. unimi.it For molecules with stereocenters, different enantiomers or diastereomers can exhibit vastly different potencies and efficacies. This is because the precise three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site of a biological target. unimi.it

In studies of nature-inspired compounds, it was found that only the natural isomers showed significant potency, suggesting that stereochemistry is relevant for recognition by cellular transporters and targets. unimi.it While N-isobutyl-4-nitrobenzenesulfonamide itself is not chiral, the introduction of chiral centers into its derivatives can have a profound impact on their biological interactions. For instance, in the synthesis of C2-symmetric sulfonamide derivatives, the stereochemistry is strictly controlled, starting from chiral precursors to yield compounds with defined spatial arrangements intended to fit into symmetric binding sites, such as those found in dimeric enzymes like HIV protease. derpharmachemica.comwikipedia.org The specific orientation of substituents dictated by the stereocenter determines the effectiveness of the ligand-target interaction.

The N-alkyl group of a sulfonamide, in this case, the isobutyl moiety, plays a significant role in defining the compound's interaction with its target protein. This group often occupies a hydrophobic pocket within the binding site. The size, shape, and lipophilicity of this alkyl group are critical for achieving high binding affinity.

In the context of HIV protease inhibitors, for example, the isobutylphenyl sulfonamide end of the inhibitor amprenavir contributes to hydrophobic binding. wikipedia.org Similarly, in inhibitors of other enzymes, alkyl groups are designed to fit into specific hydrophobic "chimneys" or pockets in the ATP-binding domain. The branched nature of the isobutyl group offers a distinct steric profile compared to a linear n-butyl group, which can lead to more favorable van der Waals interactions and a better fit within a constrained binding site. Modifications in this part of the molecule, such as changing from an isobutyl to a benzyl group, have been shown to drastically alter the inhibitory potency against enzymes like pyruvate dehydrogenase kinase (PDK), indicating the importance of this moiety for target engagement. uliege.be

The nitro group (–NO2) at the 4-position of the benzene ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. svedbergopen.comlibretexts.org This electronic effect can impact several aspects of the drug's behavior. The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, potentially enhancing its ability to act as a hydrogen bond donor in interactions with a biological target. researchgate.net

The presence and position of the nitro group on the aromatic ring are critical for biological activity. Studies comparing nitro-substituted benzenes have shown that the position of the nitro group (ortho, meta, or para) affects the electrophilic activity of the compound. nih.gov In many cases, the para-nitro substitution is optimal for activity. For example, replacing the 4-nitro group with other substituents or moving it to a different position can lead to a dramatic loss of potency, underscoring its importance in the structure-activity profile. researchgate.net The nitro group can also participate in specific interactions with the target protein, and its reduction in vivo can lead to metabolites with different activity profiles. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational tools are indispensable in modern drug discovery for understanding and predicting how ligands interact with their biological targets. Techniques like molecular docking provide valuable insights into the binding modes of inhibitors, guiding the rational design of more potent compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, docking studies are used to visualize and analyze how these molecules fit into the active site of a target protein.

These investigations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net For example, docking studies on novel benzenesulfonamide derivatives have identified specific hydrogen bond and hydrophobic interactions with target protein residues, with calculated interaction energy scores correlating with observed anticancer activity. researchgate.net In the development of PDK inhibitors, docking studies confirmed that this compound derivatives could favorably interact with the lipoyl-binding site of the enzyme. uliege.be Similarly, in designing inhibitors for PLK4, molecular docking was used to guide the synthesis of compounds, with the results helping to rationalize the observed inhibitory activities. rsc.org The insights gained from these computational models allow for a more targeted approach to modifying the lead structure to improve its affinity and selectivity for the target protein.

Conformational Analysis and Binding Mode Prediction

Detailed conformational analysis and binding mode prediction studies specifically for this compound are not extensively available in publicly accessible scientific literature. However, the general principles of these analyses can be applied to understand its likely behavior.

Conformational analysis would involve computational methods such as molecular mechanics and quantum mechanics to identify the low-energy conformations of the this compound molecule. The flexibility of the isobutyl group and the rotational freedom around the sulfonamide bond would be key areas of investigation. The preferred three-dimensional arrangement of the molecule is critical as it dictates how the molecule can fit into the binding pocket of a biological target.

Binding mode prediction would typically be carried out using molecular docking simulations. These simulations would "dock" the various conformations of this compound into the active site of a known or predicted protein target. The goal is to identify the most stable binding pose, characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the 4-nitrobenzenesulfonamide (B188996) moiety, the nitro group can act as a hydrogen bond acceptor, while the benzene ring can engage in π-π stacking or hydrophobic interactions. The sulfonamide group is a key hydrogen bond donor and acceptor. The isobutyl group primarily contributes to hydrophobic interactions.

While specific data is lacking, a hypothetical binding mode analysis could be represented as follows:

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Sulfonamide N-H |

| Hydrogen Bond Acceptor | Sulfonamide O=S=O, Nitro O=N=O |

| Hydrophobic Interactions | Isobutyl group, Benzene ring |

| π-π Stacking | Benzene ring |

This table represents a generalized prediction of potential interactions based on the chemical structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound are not readily found in the surveyed literature. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org

To develop a QSAR model for a series of analogs of this compound, researchers would systematically modify the isobutyl group, the position and nature of the substituent on the benzene ring, and potentially the sulfonamide linker. For each analog, a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme, would be measured.

A variety of molecular descriptors would then be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The electron-withdrawing nature of the nitro group would significantly influence these descriptors.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the octanol-water partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Once the descriptors and biological activity data are compiled, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. A hypothetical QSAR equation might look like:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3*(Molecular Volume)

Where the coefficients (β) would be determined by the statistical analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized analogs.

| Descriptor Category | Example Descriptors for this compound Analogs | Relevance to Biological Activity |

| Electronic | Partial charge on sulfonamide oxygen, LUMO energy | Influences electrostatic and hydrogen bonding interactions. |

| Hydrophobic | logP, Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions in the binding pocket. |

| Steric | Molecular weight, van der Waals volume | Determines the fit of the molecule within the target's binding site. |

This table illustrates the types of descriptors that would be considered in a QSAR study of this compound analogs.

Predictive Modeling for Biological Target Interactions

Predictive modeling for identifying the biological targets of this compound would employ computational approaches to screen the compound against a large database of potential protein targets. nih.govnih.gov These methods are particularly useful in the early stages of drug discovery for hypothesis generation and target deconvolution.

One common approach is reverse docking (or inverse docking). In this method, the three-dimensional structure of this compound is docked against a library of protein structures with known binding sites. The proteins are then ranked based on the predicted binding affinity, with the top-ranking proteins considered as potential biological targets.

Another approach is based on ligand-based similarity searching . This involves comparing the chemical structure of this compound to a database of compounds with known biological activities. If the compound is structurally similar to known ligands for a particular target, it is predicted that it may also interact with that target. The 4-nitrobenzenesulfonamide scaffold is a known pharmacophore in various biologically active molecules, which could provide a starting point for such searches.

Machine learning and deep learning models are also increasingly used for target prediction. nih.gov These models are trained on large datasets of known drug-target interactions. By inputting the structural features of this compound into a trained model, it can predict the probability of interaction with a range of biological targets.

The output of these predictive models is typically a ranked list of potential protein targets. Experimental validation is then required to confirm these predictions.

| Predictive Modeling Approach | Description | Potential Outcome for this compound |

| Reverse Docking | Docking the compound against a library of protein structures. | A ranked list of proteins based on predicted binding affinity. |

| Ligand-Based Similarity | Comparing the compound's structure to databases of known active compounds. | Identification of potential targets based on shared structural features with known ligands. |

| Machine Learning Models | Using algorithms trained on known drug-target interactions to predict new ones. | A probabilistic score for interaction with a wide range of biological targets. |

This table summarizes the computational approaches for predicting the biological targets of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies in N Isobutyl 4 Nitrobenzenesulfonamide Research

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC), is fundamental for separating N-isobutyl-4-nitrobenzenesulfonamide from reaction precursors, byproducts, or degradants, thereby allowing for its accurate quantification and purity assessment.

Developing a robust HPLC method is a critical first step for the analysis of this compound. The process involves the systematic optimization of several chromatographic parameters to achieve a desired separation. amazonaws.com

Method Development Strategy: The development of a stability-indicating HPLC method for sulfonamides typically employs a reversed-phase approach. wu.ac.th A C18 or C8 column is commonly chosen due to the compound's moderate polarity. wu.ac.thresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single ionic form. researchgate.net Gradient elution is frequently preferred over isocratic elution to ensure adequate separation of impurities with different polarities and to achieve a shorter run time. wu.ac.th Detection is typically carried out using a Photo-Diode Array (PDA) or a standard UV detector set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, often around 254 nm or 265 nm. wu.ac.thnih.gov

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net This ensures the method is reliable for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of this compound. This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it invaluable for both qualitative and quantitative analysis. nih.gov

HPLC-MS is particularly useful for identifying trace-level impurities and characterizing unknown degradation products. Following separation on the HPLC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govmdpi.com ESI is a soft ionization technique that usually generates a protonated molecular ion, [M+H]⁺, allowing for unambiguous confirmation of the molecular weight.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity. mdpi.com For aromatic sulfonamides, a common and diagnostic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which provides strong evidence for the presence of the arylsulfonamide core. nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm) due to the strong electron-withdrawing effects of the nitro and sulfonyl groups. The isobutyl group would present a characteristic set of signals: a doublet for the two CH₂ protons adjacent to the sulfonamide nitrogen, a multiplet for the single CH proton, and a doublet for the six equivalent methyl (CH₃) protons. The sulfonamide N-H proton often appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will appear in the 120-150 ppm range, with the carbon atoms attached to the nitro and sulfonyl groups being the most deshielded. The carbons of the isobutyl group would be found in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.40 | Doublet | 2H, Aromatic (ortho to NO₂) |

| ~8.10 | Doublet | 2H, Aromatic (ortho to SO₂) |

| ~7.8-8.0 | Broad Singlet | 1H, N-H |

| ~2.85 | Doublet | 2H, N-CH₂ |

| ~1.80 | Multiplet | 1H, CH(CH₃)₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.5 | Aromatic C-NO₂ |

| ~145.0 | Aromatic C-SO₂ |

| ~128.5 | Aromatic C-H (ortho to SO₂) |

| ~125.0 | Aromatic C-H (ortho to NO₂) |

| ~55.0 | N-CH₂ |

| ~28.0 | CH(CH₃)₂ |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro, sulfonamide, and alkyl groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch (sulfonamide) |

| ~2960-2870 | C-H stretch (aliphatic, isobutyl) |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch (nitro group) |

| ~1340 & ~1160 | Asymmetric & Symmetric S=O stretch (sulfonamide) |

| ~950 | S-N stretch |

Data derived from characteristic frequencies of related sulfonamide structures. nist.gov

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₄N₂O₄S), the calculated molecular weight is 258.29 g/mol . In positive ion ESI-MS, the compound would be detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 259.

As observed with other aromatic sulfonamides, a key fragmentation pathway upon CID is the loss of SO₂ (64 Da). nih.govresearchgate.net Another common fragmentation involves the cleavage of the S-N bond.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Assignment |

| 259 | [M+H]⁺ (Protonated Molecular Ion) |

| 195 | [M+H - SO₂]⁺ |

| 186 | [C₆H₄NO₂SO₂]⁺ (4-nitrobenzenesulfonyl cation) |

| 74 | [C₄H₁₀N]⁺ (isobutylamine cation) |

Elemental Analysis and Purity Certification Methodologies

The confirmation of the empirical formula and the assessment of purity are critical steps in the characterization of a newly synthesized or commercial batch of this compound. These processes rely on a combination of elemental analysis and other analytical techniques to ensure the identity and quality of the compound.

Detailed Research Findings

Elemental analysis provides a quantitative determination of the percentage composition of elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a molecule of this compound. This technique is fundamental for verifying that the synthesized compound has the expected atomic composition as predicted by its molecular formula, C₁₀H₁₄N₂O₄S.

The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent atoms. For this compound, the molecular weight is 258.29 g/mol . The expected percentages for each element are as follows:

Carbon (C): 46.49%

Hydrogen (H): 5.46%

Nitrogen (N): 10.84%

Sulfur (S): 12.41%

In a research setting, these calculated values are compared against experimentally determined values obtained from elemental analysis instrumentation. A close correlation between the theoretical and found values, typically within a ±0.4% margin, is a strong indicator of the compound's purity and correct elemental composition. While specific experimental data for this compound is not detailed in publicly available research, the methodology is standard for the characterization of novel organic compounds. nih.gov

Purity certification extends beyond elemental analysis and often involves a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique used to assess the purity of this compound. bldpharm.comsigmaaldrich.com Commercial suppliers often report purity levels of 95% or higher as determined by HPLC. This method separates the target compound from any impurities, and the area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity.

Another important parameter for purity certification is the melting point. A pure crystalline solid typically has a sharp and well-defined melting point range. For related sulfonamides, such as N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a sharp melting point of 182–183 °C has been reported as an indicator of high purity. Impurities generally cause a depression and broadening of the melting point range.

The combination of these techniques—elemental analysis to confirm the empirical formula and chromatographic and physical property measurements to assess purity—provides a comprehensive certification of the this compound sample.

Data Tables

The following tables present the calculated elemental analysis data for this compound and an example of how purity data is typically presented.

Table 1: Elemental Analysis of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 46.49 |

| Hydrogen | H | 5.46 |

| Nitrogen | N | 10.84 |

| Sulfur | S | 12.41 |

| Oxygen | O | 24.78 |

Note: The theoretical percentages are calculated based on the molecular formula C₁₀H₁₄N₂O₄S and the atomic masses of the elements.

Table 2: Purity Specifications for this compound

| Analytical Method | Specification |

| HPLC | ≥95% |

| Melting Point | Data not consistently available in literature |

Note: Purity specifications are often provided by commercial suppliers and can vary.

Pharmacological and Pharmacokinetic Research Perspectives for N Isobutyl 4 Nitrobenzenesulfonamide Derivatives

Metabolic Stability and Biotransformation Studies

The metabolic fate of a compound is a critical determinant of its therapeutic potential. For derivatives of N-isobutyl-4-nitrobenzenesulfonamide, research would focus on their stability in biological systems and the enzymatic pathways responsible for their breakdown.

The cytochrome P450 (CYP450) superfamily of enzymes is a primary driver of drug metabolism, responsible for the oxidation and clearance of a vast number of xenobiotics. nih.govyoutube.com These enzymes, located primarily in the liver, catalyze Phase I metabolic reactions, which typically introduce or expose functional groups on a drug molecule, preparing it for subsequent (Phase II) reactions and excretion. youtube.com The metabolism of sulfonamides can be complex, and understanding the specific CYP450 isoforms involved is crucial for predicting drug-drug interactions and metabolic clearance rates. nih.gov

Research on compounds structurally related to this compound, such as para-toluene-sulfonamide (PTS), has identified specific CYP450 enzymes involved in their metabolism. In rat liver microsome studies, CYP2C7, CYP2D1, and CYP3A2 were suggested to be the principal contributors to the metabolism of PTS. nih.gov This was determined by using specific chemical inhibitors for various CYP isoforms and observing the resulting impact on PTS metabolism. nih.gov Such studies indicate that care should be taken when co-administering PTS with inhibitors or substrates of the CYP2C, CYP2D, and CYP3A families. nih.gov This approach provides a clear research model for identifying the specific CYP450 enzymes that would likely metabolize this compound derivatives.

Table 1: Key Human Cytochrome P450 Isoforms in Drug Metabolism

| CYP450 Isoform | Contribution to Metabolism of Clinical Drugs | Notes |

|---|---|---|

| CYP3A4/5 | Metabolizes over 30% of drugs used today. nih.gov | The most abundant CYP in the human body and a major site of first-pass metabolism in the small intestine. nih.govnih.gov |

| CYP2D6 | Involved in the metabolism of nearly 25% of clinical drugs. nih.gov | Highly polymorphic, with genetic variations leading to ultrarapid or poor metabolizer phenotypes. nih.gov |

| CYP2C9 | A significant enzyme in the metabolism of many drugs. | Can be inhibited by sulfonamides like sulfamethoxazole (B1682508). |

| CYP2C19 | Important for the metabolism of several classes of drugs. | Exhibits significant genetic polymorphism. |

| CYP1A2 | Metabolizes common substances like caffeine. youtube.com | Involved in the metabolic activation of certain pro-carcinogens. |

This table summarizes general information about key CYP450 enzymes and is not specific to this compound.

A modern strategy to enhance the pharmacokinetic properties of a drug candidate is selective deuteration. osaka-u.ac.jp This involves replacing specific hydrogen atoms with their heavier isotope, deuterium, at known sites of metabolic attack. osaka-u.ac.jpnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for bond cleavage. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism by enzymes like CYP450. nih.govresearchgate.net

This approach has been successfully applied to the sulfonamide class of molecules. For example, the sulfonamide antibiotic sulfamethazine (B1682506) has been successfully deuterated. osaka-u.ac.jp The goal of such a modification is to retard the metabolic rate, which can lead to several favorable outcomes, including:

Increased plasma exposure (higher Cmax and AUC).

Longer half-life.

Reduced formation of certain metabolites.

Potentially lower dose requirements.

In Vitro and In Vivo Pharmacokinetic Assessments of Derivatives

Pharmacokinetic (PK) studies are essential to characterize a compound's absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com These assessments are performed using both in vitro (laboratory-based) and in vivo (animal model) systems. nih.gov

In vitro studies provide initial data on a compound's properties. mdpi.com These can include:

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to determine its intrinsic clearance rate. nih.govmdpi.com

Plasma Protein Binding: Measuring the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target.

CYP450 Inhibition: Assessing whether the compound inhibits major CYP450 enzymes to predict the potential for drug-drug interactions. mdpi.com

In vivo studies in animal models (typically rats or dogs) provide a more complete picture of the drug's behavior in a whole organism. mdpi.com Following intravenous (IV) and oral (PO) administration, plasma samples are collected over time to determine key PK parameters. nih.gov For example, studies on the corticotropin-releasing factor-1 receptor antagonist BMS-562086 showed it was orally bioavailable in rats (40.1%) and dogs (58.8%). nih.gov Such studies can reveal that a compound is extensively metabolized and that both renal and biliary excretion contribute to the elimination of its metabolites. nih.gov Comparing in vitro metabolic clearance with in vivo systemic clearance can also help determine if other pathways, such as renal or gut clearance, play a significant role. mdpi.com

Table 2: Example Pharmacokinetic Parameters from an In Vivo Animal Study

| Parameter | Definition | Example Value (Compound ZM241385 in Rats) |

|---|---|---|

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | High clearance observed. mdpi.com |

| Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | Low bioavailability due to metabolism in the liver, kidney, and gut. mdpi.com |

| Cmax | The maximum observed plasma concentration after administration. | N/A |

| AUC | Area Under the Curve; a measure of total drug exposure over time. | N/A |

This table uses data for the adenosine (B11128) A2A receptor antagonist ZM241385 to illustrate the types of parameters assessed in pharmacokinetic studies and is not representative of this compound. mdpi.com

Target Identification and Mechanism of Action Research

Identifying the biological targets of a compound and the pathways it modulates is the cornerstone of pharmacological research. For sulfonamide derivatives, this has involved investigating interactions with a wide range of enzymes and receptors.

Sulfonamide and benzenesulfonamide (B165840) scaffolds are present in drugs targeting a variety of enzymes and receptors. frontiersrj.comnih.gov Research on novel derivatives often involves screening them against panels of biologically relevant targets. For instance, benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of enzymes like carbonic anhydrase and urease. rsc.orgresearchgate.net In one study, the derivative YM-2 showed significant inhibition of the urease enzyme with an IC50 value of 1.90 µM. rsc.org

Other research has focused on different targets. Novel sulfonamide derivatives have been designed as antidiabetic agents by targeting the α-glucosidase and α-amylase enzymes. nih.gov Several of these compounds showed excellent inhibitory potential against α-glucosidase, with some being more potent than the reference drug acarbose. nih.gov Furthermore, other sulfonamide derivatives have been investigated as antagonists of purinergic receptors, which are involved in pain and inflammation. researchgate.net One such derivative demonstrated potent inhibition of the P2Y1 receptor with an IC50 value of 0.19 µM. researchgate.net

Table 3: Enzyme and Receptor Targets of Investigated Sulfonamide Derivatives

| Derivative Class/Name | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzenesulfonamide (YM-2) | Urease | 1.90 ± 0.02 µM | rsc.orgresearchgate.net |

| Benzenesulfonamide (YM-1) | Carbonic Anhydrase | N/A (Docking data supported inhibition) | rsc.orgresearchgate.net |

| Sulfonamide (Compound 3a) | α-Glucosidase | 19.39 µM | nih.gov |

This table presents data from specific research on various sulfonamide derivatives to illustrate the process of target identification.

Beyond direct enzyme or receptor inhibition, research also explores how these interactions translate into effects on cellular pathways. Sulfonamide-based drugs can modulate complex signaling networks involved in inflammation, cell survival, and proliferation.

For example, certain sulfonamide diuretics are known to influence inflammatory processes. nih.gov They can modulate the activity of the Na+K+2Cl- cotransporter (NKCC1), which in turn affects key inflammatory signaling pathways like that mediated by nuclear factor kappa B (NFκB). nih.gov This can lead to changes in the production of pro-inflammatory cytokines such as tumor necrosis factor α (TNFα) and various interleukins. nih.gov

In the context of oncology, sulfonamide derivatives have been investigated for their ability to influence cell fate pathways. One promising derivative was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a lung cancer cell line, which are key mechanisms for anti-cancer drugs. researchgate.net These studies demonstrate the potential for this compound derivatives to be investigated for their ability to modulate critical cellular pathways related to inflammation or cancer.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| para-toluene-sulfonamide (PTS) |

| Sulfamethazine |

| Sulfamethoxazole |

| Acarbose |

| BMS-562086 (pexacerfont) |

| ZM241385 |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) |

Preclinical Efficacy Studies in Relevant Disease Models

Preclinical research has explored the therapeutic potential of N-substituted 4-nitrobenzenesulfonamide (B188996) derivatives across various disease models, primarily focusing on their anticancer, anti-inflammatory, and antimicrobial properties. These studies, conducted in vitro and in vivo, provide foundational evidence for the efficacy of this class of compounds.

Anticancer Activity

Derivatives of benzenesulfonamide have been a significant focus of anticancer research, particularly as inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX, which is overexpressed in many solid tumors. scholarsresearchlibrary.comnih.gov

One area of investigation involves benzenesulfonamides designed as selective inhibitors of tumor-associated CA IX. nih.gov A series of novel 1,3,5-triazinyl benzenesulfonamides were synthesized and evaluated for their anticancer activity. In these studies, the benzenesulfonamide moiety acts as a zinc-binding group. One of the most active compounds, 12i , demonstrated potent inhibition of human carbonic anhydrase IX (hCA IX) with an inhibition constant (Kᵢ) of 38.8 nM. scholarsresearchlibrary.com When tested for cytotoxic activity under hypoxic conditions, compound 12i showed a half-maximal inhibitory concentration (IC₅₀) of 1.48 µM against the breast cancer cell line MDA-MB-468. scholarsresearchlibrary.com Another derivative, 12d , exhibited the best activity against the same breast cancer cell line with a growth inhibition percentage of 62%. scholarsresearchlibrary.com Further investigation revealed that compound 12d could arrest the cell cycle in the G0-G1 and S phases and induce apoptosis in MDA-MB-468 cells. scholarsresearchlibrary.com

Another prominent sulfonamide, SLC-0111, has undergone preclinical studies demonstrating its antitumor efficacy in various solid tumor models, including triple-negative breast cancer and pancreatic cancer, which has led to its progression into Phase I clinical trials. nih.gov

| Compound | Disease Model/Cell Line | Key Finding | Value |

|---|---|---|---|

| 12i | hCA IX Enzyme Assay | Inhibition Constant (Kᵢ) | 38.8 nM |

| 12i | MDA-MB-468 (Breast Cancer) | IC₅₀ (Hypoxic) | 1.48 µM |

| 12d | MDA-MB-468 (Breast Cancer) | Growth Inhibition % | 62% |

| 12d | MDA-MB-468 (Breast Cancer) | IC₅₀ (Hypoxic) | 3.99 µM |

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has been evaluated in vivo. Nimesulide, a 4-nitro-2-phenoxymethanesulphonanilide, is a known COX-2 selective inhibitor. scholarsresearchlibrary.com A study involving newly synthesized Schiff's bases of Nimesulide investigated their anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, several derivatives showed notable activity. Three hours post-treatment, compounds N-2 , N-4 , and N-10 demonstrated significant percentage inhibition of paw volume. scholarsresearchlibrary.com

In a separate study, novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) scaffold were assessed for their anti-inflammatory properties, also using the carrageenan-induced rat paw edema model. The results indicated potent activity, with some compounds showing stronger effects than the standard drug, indomethacin. nih.gov For instance, at the fourth hour, Compound 3 produced a 99.69% inhibition of edema, compared to 57.66% for indomethacin. nih.gov

| Compound | Disease Model | Key Finding | Value |

|---|---|---|---|

| N-2 | Carrageenan-induced rat paw edema | % Inhibition (3 hrs) | 24.72% |

| N-4 | Carrageenan-induced rat paw edema | % Inhibition (3 hrs) | 22.69% |

| N-10 | Carrageenan-induced rat paw edema | % Inhibition (3 hrs) | 26.14% |

| Compound 1 | Carrageenan-induced rat paw edema | % Inhibition (4 hrs) | 96.31% |

| Compound 3 | Carrageenan-induced rat paw edema | % Inhibition (4 hrs) | 99.69% |

Antimicrobial Activity

The efficacy of N-substituted sulfonamides against various microbial pathogens has also been a subject of preclinical investigation. A series of N,N-disubstituted taurinamidobenzenesulfonamide derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). researchgate.net

| Compound Class/Derivative | Microorganism | Key Finding | Value (µg/mL) |

|---|---|---|---|

| Taurinamidobenzenesulfonamide (Compound 2) | S. aureus | MIC | 512 |

| Taurinamidobenzenesulfonamide (Compound 1) | E. coli | MIC | 512 |

| Taurinamidobenzenesulfonamide (Compound 2) | E. faecalis | MIC | 256 |

| Taurinamidobenzenesulfonamide (Compound 4) | E. faecalis | MIC | 256 |

Toxicological Considerations in N Isobutyl 4 Nitrobenzenesulfonamide Research and Derivative Development

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to evaluate the potential of a compound to cause cell death. Studies on various sulfonamide derivatives have been conducted to determine their cytotoxic effects against different cell lines.

One study investigated the cytotoxic potential of newly synthesized sulfonamide derivatives, including 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1), against both healthy (HEK-293) and cancerous (MG-U87) cell lines using the MTT assay. nih.gov The findings revealed that at a concentration of 120 μM, YM-1 exhibited less toxicity to healthy cells (50.28% viability) compared to the positive control (52.22% viability), with an IC50 of 1.154 ± 0.317 μM for the healthy cells. nih.gov This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential anticancer agents. nih.gov

Another investigation focused on nitrobenzenesulfonamides as potential hypoxic cell selective cytotoxic agents. nih.gov N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride (referred to as compound 11 in the study) was shown to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells. nih.gov At a concentration of 1 mM, it significantly reduced the surviving fraction of these hypoxic cells, while showing no effect on aerobic cells. nih.gov This highlights the influence of the cellular microenvironment on the cytotoxic activity of nitrobenzenesulfonamide derivatives.